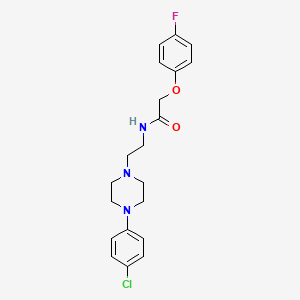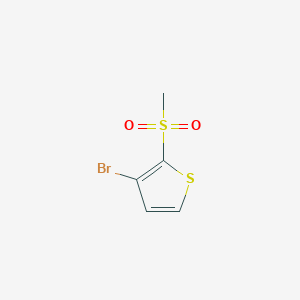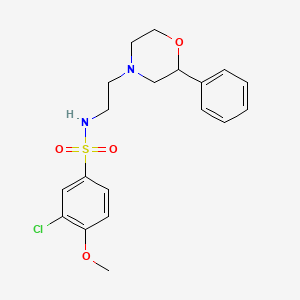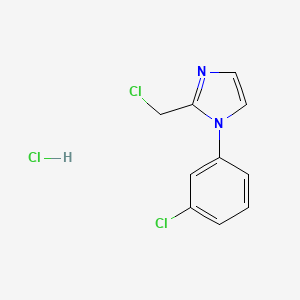
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide, commonly known as FMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPA belongs to the class of piperazine derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mécanisme D'action
The exact mechanism of action of FMPA is not fully understood, but it is believed to act as a modulator of the serotonergic and dopaminergic systems in the brain. FMPA has been shown to increase the release of serotonin and dopamine in the prefrontal cortex and hippocampus, which are regions of the brain involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
FMPA has been shown to have various biochemical and physiological effects in animal models, including changes in neurotransmitter levels, gene expression, and protein synthesis. FMPA has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons, and to enhance synaptic plasticity, which is the ability of the brain to adapt and change in response to experience.
Avantages Et Limitations Des Expériences En Laboratoire
FMPA has several advantages for lab experiments, including its high potency and selectivity for its target receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, FMPA also has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in some experiments, and its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on FMPA, including further studies on its mechanism of action and its potential therapeutic applications in various fields of medicine. In psychiatry, future research could focus on the use of FMPA in the treatment of post-traumatic stress disorder (PTSD) and other anxiety disorders. In neurology, future research could focus on the use of FMPA in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In oncology, future research could focus on the development of FMPA derivatives with improved anti-tumor activity and reduced toxicity.
Méthodes De Synthèse
The synthesis of FMPA involves the reaction of 4-chlorophenylpiperazine with 2-(4-fluorophenoxy)acetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain FMPA in high yield and purity.
Applications De Recherche Scientifique
FMPA has been studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. In psychiatry, FMPA has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential use in the treatment of anxiety disorders and depression. In neurology, FMPA has been studied for its neuroprotective effects in animal models of traumatic brain injury and stroke, suggesting its potential use in the prevention and treatment of neurological disorders. In oncology, FMPA has been shown to have anti-tumor activity in vitro and in vivo, indicating its potential use as a chemotherapeutic agent.
Propriétés
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O2/c21-16-1-5-18(6-2-16)25-13-11-24(12-14-25)10-9-23-20(26)15-27-19-7-3-17(22)4-8-19/h1-8H,9-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRNHVFOBXFLPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2901118.png)

![4-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1,3-thiazole](/img/structure/B2901122.png)
![N-(4-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2901124.png)

![N-(3-chloro-4-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2901127.png)
![Tert-butyl 6-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2901129.png)
![3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2901130.png)


![Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2901135.png)


![Acetamide,N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethoxy]-, hydrochloride (1:1)](/img/structure/B2901139.png)